1,4-Bis(1H-1,2,4-triazole-1-yl)butane
Overview
Description
1,4-Bis(1H-1,2,4-triazole-1-yl)butane (Btb) is a compound that has been used in the synthesis of various coordination polymers . It has been shown to form a two-dimensional network through the Btb bridge in which the Co (II) atom is in a distorted octahedral environment formed by four nitrogen atoms of the triazoles and two trans-Cl− ions .
Synthesis Analysis
The assembly reaction of 1,4-bis (1,2,4-triazol-1-yl)butane (btb) with different Cu (II) salts yields five coordination polymers . A series of 1,2,4-triazole derivatives including 1,4-diphenyl-2- (1H-1,2,4-triazol-1-yl) butane-1,4-diones were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The structure of [Co (Btb) 2 Cl 2] (Btb = 1,4-bis (1,2,4-triazol-1-yl)butane) demonstrates a two-dimensional (4,4) network through the Btb bridge . The assembly reaction of 1,4-bis (1,2,4-triazol-1-yl)butane (btb) with different Cu (II) salts yields five coordination polymers .Chemical Reactions Analysis
The assembly reaction of 1,4-bis (1,2,4-triazol-1-yl)butane (btb) with different Cu (II) salts yields five coordination polymers . The reaction of 2,5-bis(1H-1,2,4-triazol-1-yl)terephthalic acid with CuCl2 under hydrothermal conditions was attempted to form a complex, but instead crystals of the title compound were obtained .Physical and Chemical Properties Analysis
The complete molecule of the title compound, C10H8N6, is generated by crystallographic inversion symmetry . The dihedral angle between the planes of the benzene and triazole rings is 16.7 (2) .Scientific Research Applications
Triazoles in Drug Development and Synthesis
Triazoles, including 1,4-Bis(1H-1,2,4-triazole-1-yl)butane derivatives, have been extensively studied for their potential in drug development due to their diverse biological activities. These compounds are recognized for their roles in the synthesis of new drugs targeting a wide range of diseases. The ability of triazoles to undergo various structural modifications makes them particularly valuable in medicinal chemistry, leading to the development of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The exploration of new synthetic methods and biological evaluations of triazole derivatives continues to be a significant area of research, highlighting the need for efficient and sustainable synthesis approaches in line with green chemistry principles Ferreira et al., 2013.
Advanced Material Science Applications
Triazole derivatives, including this compound, are also pivotal in the field of material science. They have been incorporated into polymeric membranes for proton conduction, showcasing their effectiveness in enhancing the performance of fuel cell membranes. These applications benefit from the triazoles' ability to increase thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures. This makes them promising materials for developing heat-resistant and electrochemically stable proton-conducting membranes with high ionic conductivity, crucial for advanced energy applications Prozorova & Pozdnyakov, 2023.
Corrosion Inhibition for Metal Surfaces
The application of this compound and its derivatives extends to the protection of metal surfaces against corrosion. Triazole compounds have been identified as efficient corrosion inhibitors for various metals and alloys in aggressive media. Their effectiveness is attributed to their ability to form stable and protective layers on metal surfaces, significantly reducing corrosion rates. This property is particularly valuable in industrial settings where metal durability is critical, demonstrating the versatility of triazole derivatives in both scientific and practical applications Hrimla et al., 2021.
Mechanism of Action
Target of Action
1,4-Bis(1H-1,2,4-triazole-1-yl)butane, also known as btb, is a derivative of 1,2,4-triazole . These derivatives exhibit a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition . Their copper complexes can inhibit the activity of protein tyrosine phosphatase , which plays a crucial role in cell signaling and growth.
Mode of Action
The mode of action of btb is primarily through its interaction with its targets. For instance, when btb forms copper complexes, it can inhibit the activity of protein tyrosine phosphatase . This inhibition can lead to changes in cell signaling pathways, potentially leading to the death of cancer cells or the inhibition of bacterial growth.
Biochemical Pathways
Given its ability to inhibit protein tyrosine phosphatase, it’s likely that it affects pathways related to cell signaling and growth
Pharmacokinetics
The properties of 1,2,4-triazole derivatives suggest that they may have good bioavailability and be able to reach their targets effectively .
Result of Action
The result of btb’s action is likely dependent on the specific context in which it is used. For example, in the context of cancer treatment, the inhibition of protein tyrosine phosphatase could lead to the death of cancer cells . In the context of treating tuberculosis, it could inhibit the growth of the bacteria .
Action Environment
The action of btb can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect its stability and efficacy
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .
Properties
IUPAC Name |
1-[4-(1,2,4-triazol-1-yl)butyl]-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1(3-13-7-9-5-11-13)2-4-14-8-10-6-12-14/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCAYFMZDKAPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCCN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262625 | |
Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345952-55-8 | |
Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345952-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.